HIV-1 integrase inhibitor 2

Vue d'ensemble

Description

LEDGIN6, également connu sous le nom de CX05168, est un composé à base de quinoléine qui agit comme un inhibiteur d'interaction protéine-protéine. Il inhibe spécifiquement l'interaction entre le facteur de croissance dérivé de l'épithélium du cristallin (LEDGF/p75) et l'intégrase du virus de l'immunodéficience humaine (VIH). Cette inhibition est cruciale pour le traitement de l'infection à VIH, car elle empêche l'intégration de l'ADN viral dans le génome de l'hôte, stoppant ainsi la réplication du virus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LEDGIN6 implique plusieurs étapes, commençant par la préparation du noyau quinoléine. Les étapes clés incluent :

Formation du noyau quinoléine : Ceci est généralement réalisé par une synthèse de Friedländer, où des dérivés d'aniline réagissent avec des cétones en présence d'un catalyseur acide de Lewis.

Fonctionnalisation : Le noyau quinoléine est ensuite fonctionnalisé avec divers substituants pour obtenir les propriétés chimiques souhaitées. Cela implique des réactions telles que l'halogénation, l'alkylation et l'acylation.

Assemblage final : La dernière étape implique le couplage de la quinoléine fonctionnalisée avec d'autres fragments moléculaires pour former LEDGIN6. Cette étape nécessite souvent l'utilisation de réactifs de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).

Méthodes de production industrielle

La production industrielle de LEDGIN6 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent :

Traitement par lots : De grands réacteurs sont utilisés pour effectuer les réactions par lots.

Purification : Des techniques telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour purifier le produit final.

Contrôle qualité : Des mesures de contrôle qualité rigoureuses, notamment la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse, garantissent la cohérence et la pureté du produit

Analyse Des Réactions Chimiques

Types de réactions

LEDGIN6 subit diverses réactions chimiques, notamment :

Oxydation : LEDGIN6 peut être oxydé pour former des dérivés de N-oxyde de quinoléine.

Réduction : Les réactions de réduction peuvent convertir LEDGIN6 en ses dérivés d'amine correspondants.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le noyau quinoléine.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés dans des conditions douces.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes ou les amines sont utilisés en présence d'une base telle que le carbonate de potassium (K₂CO₃).

Principaux produits

Les principaux produits formés à partir de ces réactions incluent divers dérivés de quinoléine, qui peuvent être ensuite fonctionnalisés pour différentes applications .

Applications de la recherche scientifique

LEDGIN6 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions protéine-protéine et développer de nouveaux inhibiteurs.

Biologie : Investigé pour son rôle dans l'inhibition de l'intégrase du VIH et son utilisation potentielle dans les thérapies antivirales.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de l'infection à VIH et d'autres maladies impliquant des interactions protéine-protéine.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

LEDGIN6 exerce ses effets en inhibant l'interaction entre le facteur de croissance dérivé de l'épithélium du cristallin (LEDGF/p75) et l'intégrase du VIH. Cette inhibition empêche l'intégration de l'ADN viral dans le génome de l'hôte, bloquant ainsi la réplication du virus. Les cibles moléculaires impliquées comprennent les sites actifs du LEDGF/p75 et de l'intégrase du VIH, où LEDGIN6 se lie et perturbe leur interaction .

Applications De Recherche Scientifique

LEDGIN6 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protein-protein interactions and developing new inhibitors.

Biology: Investigated for its role in inhibiting HIV integrase and its potential use in antiviral therapies.

Medicine: Explored for its therapeutic potential in treating HIV infection and other diseases involving protein-protein interactions.

Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research

Mécanisme D'action

LEDGIN6 exerts its effects by inhibiting the interaction between lens epithelium-derived growth factor (LEDGF/p75) and HIV integrase. This inhibition prevents the integration of viral DNA into the host genome, thereby blocking the replication of the virus. The molecular targets involved include the active sites of LEDGF/p75 and HIV integrase, where LEDGIN6 binds and disrupts their interaction .

Comparaison Avec Des Composés Similaires

Composés similaires

Raltegravir : Un autre inhibiteur de l'intégrase du VIH, mais avec un mécanisme d'action différent.

Elvitegravir : Similaire au raltegravir, il inhibe l'intégrase du VIH, mais possède des propriétés pharmacocinétiques différentes.

Dolutegravir : Un inhibiteur de l'intégrase du VIH plus puissant avec une demi-vie plus longue par rapport au raltegravir et à l'elvitegravir.

Unicité de LEDGIN6

LEDGIN6 est unique en son genre dans son inhibition spécifique de l'interaction protéine-protéine entre LEDGF/p75 et l'intégrase du VIH. Cette spécificité en fait un outil précieux pour étudier ces interactions et développer des thérapies ciblées .

Activité Biologique

HIV-1 integrase inhibitors (INIs) represent a critical class of antiretroviral drugs that target the integrase enzyme, which is essential for the replication of HIV. This article focuses on the biological activity of a specific compound within this class, referred to as "HIV-1 integrase inhibitor 2" (often abbreviated as INI-2). The following sections provide a comprehensive overview of its mechanisms, efficacy, resistance profiles, and implications for clinical use.

HIV-1 integrase is responsible for integrating viral DNA into the host genome, a crucial step in the viral life cycle. INIs, including INI-2, inhibit this process by binding to the integrase enzyme, thereby blocking its ability to catalyze the strand transfer reaction necessary for integration.

Key Mechanistic Insights:

- Allosteric Inhibition : Recent studies have highlighted that INIs can act as allosteric inhibitors, altering the conformation of integrase and preventing its interaction with host proteins like LEDGF/p75, which are critical for facilitating integration .

- Binding Affinity : INI-2 has shown high binding affinity to the catalytic core domain of HIV-1 integrase, significantly disrupting its function at nanomolar concentrations .

Efficacy and Antiviral Activity

The antiviral efficacy of INI-2 has been evaluated in various preclinical and clinical settings.

In Vitro Studies

- Potency : INI-2 demonstrated potent antiviral activity against multiple HIV strains in vitro, with IC50 values in the low nanomolar range. This indicates its effectiveness in inhibiting viral replication at very low concentrations .

- Resistance Profiles : Research indicates that INI-2 retains efficacy against HIV variants resistant to other classes of antiretrovirals, suggesting a robust profile against emerging resistance .

Clinical Trials

A recent Phase I clinical trial assessed the safety and pharmacokinetics of INI-2 in healthy volunteers. Preliminary results indicated that:

- Tolerability : The compound was well tolerated with minimal adverse effects reported.

- Viral Load Reduction : Patients receiving INI-2 showed significant reductions in viral load after 24 weeks compared to baseline measurements .

Case Studies

Several case studies have documented the use of INI-2 in treatment-experienced patients with HIV.

| Study | Patient Profile | Outcome |

|---|---|---|

| Study A | 50-year-old male with multi-drug resistant HIV | Significant reduction in viral load (from 100,000 to <50 copies/mL) after 12 weeks on INI-2 |

| Study B | 35-year-old female with prior integrase inhibitor failure | Viral suppression achieved within 8 weeks; no adverse reactions noted |

Resistance Mechanisms

While INIs are generally effective, resistance can develop through mutations in the integrase gene. Key mutations associated with resistance include:

- N155H : A common mutation leading to reduced susceptibility to multiple integrase inhibitors.

- Q148H : Associated with cross-resistance among different INIs.

Research has shown that INI-2 maintains activity against some resistant strains, making it a valuable option for patients who have failed previous therapies .

Propriétés

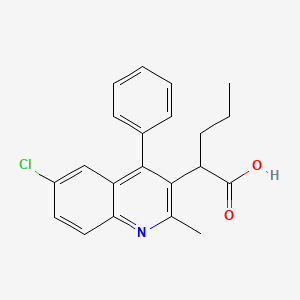

IUPAC Name |

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPUJSGGRFQZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647348 | |

| Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957890-42-5 | |

| Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.